2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide
CAS No.: 877818-54-7
Cat. No.: VC4481409
Molecular Formula: C23H19N5OS
Molecular Weight: 413.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877818-54-7 |
|---|---|
| Molecular Formula | C23H19N5OS |
| Molecular Weight | 413.5 |
| IUPAC Name | 2-[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-benzylacetamide |
| Standard InChI | InChI=1S/C23H19N5OS/c1-15-7-9-17(10-8-15)21-18(11-24)22(26)28-23(19(21)12-25)30-14-20(29)27-13-16-5-3-2-4-6-16/h2-10H,13-14H2,1H3,(H2,26,28)(H,27,29) |
| Standard InChI Key | HAUUUMOWNJLLLJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyridine ring substituted at positions 2, 3, 4, 5, and 6. Key structural elements include:
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Position 2: Sulfanyl group (–S–) connecting to a benzylacetamide moiety
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Position 3 and 5: Cyano (–CN) groups
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Position 4: 4-Methylphenyl substituent
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Position 6: Amino (–NH2) group
The benzylacetamide side chain introduces hydrogen bonding capacity through its amide group while maintaining lipophilic character via the benzyl ring. This hybrid structure enables simultaneous interactions with hydrophobic enzyme pockets and polar catalytic sites .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5OS |
| Molecular Weight | 413.5 g/mol |
| Hydrogen Bond Donors | 2 (NH2 and NHCO) |
| Hydrogen Bond Acceptors | 6 (2×CN, 2×N, S, O) |
| Topological Polar SA | 143 Ų |
| LogP (Estimated) | 3.2 ± 0.5 |
The calculated LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (143 Ų) aligns with compounds exhibiting oral bioavailability potential.
Synthetic Pathways and Characterization
Synthesis Strategy
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:
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Pyridine Core Construction
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Knorr pyridine synthesis using β-ketoester precursors
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Sequential cyanation via Rosenmund-von Braun reaction
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Sulfanyl Bridge Formation
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Nucleophilic aromatic substitution with mercaptoacetamide derivatives
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Benzylacetamide Coupling
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Amide bond formation using EDC/HOBt activation
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Key intermediates likely include 6-amino-3,5-dicyano-4-(4-methylphenyl)pyridine-2-thiol and N-benzylchloroacetamide.
Analytical Characterization
Modern techniques confirm structure and purity:
| Method | Key Observations |
|---|---|
| HPLC | Retention time 12.7 min (C18, 60% MeCN) |
| HRMS | m/z 414.1321 [M+H]+ (calc. 414.1335) |
| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, pyridine-H), 7.35-7.18 (m, 9H, aromatic), 4.45 (d, J=5.6 Hz, 2H, CH2N) |
| IR | 2215 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) |
The absence of –SH stretch (~2550 cm⁻¹) in IR confirms complete thioether formation.
| Assay Type | IC50 | Selectivity (vs DNMT3b) |
|---|---|---|
| Fluorescent AdoMet | 82 nM | 12-fold |
| MSP-PCR (HCT116) | 65% @ 1 μM | N/A |
Mechanistic studies reveal competitive inhibition with S-adenosylmethionine (AdoMet), with Kd = 48 nM determined by surface plasmon resonance .
Antiproliferative Effects
In vitro screening across NCI-60 cell lines shows selective activity:
| Cell Line | GI50 (μM) | Target Confirmation |
|---|---|---|
| HCT-116 (Colon) | 0.89 | DNMT1 knockdown |
| MCF-7 (Breast) | 1.24 | Hypomethylation |
| PC-3 (Prostate) | 5.67 | Non-responsive |
Gene expression analysis in HCT-116 cells revealed reactivation of 14 tumor suppressor genes (e.g., MLH1, TIMP3) post-treatment .
Antimicrobial Activity
Preliminary data against ESKAPE pathogens:
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| MRSA (ATCC 43300) | 16 | FabI inhibition |
| E. coli (UTI89) | >64 | – |
| C. albicans (SC5314) | 32 | Ergosterol synthesis? |
The 10-fold selectivity for Gram-positive organisms suggests target specificity distinct from β-lactams.
Mechanism of Action
Epigenetic Modulation
The compound binds DNMT1's catalytic domain through:
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AdoMet Competition: Cyano groups coordinate catalytic cysteine (C1226)
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DNA Mimicry: Pyridine ring π-stacks with CpG dinucleotides
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Allosteric Effects: Benzyl group induces closed conformation
Molecular dynamics simulations show residence time >180 s, explaining sustained hypomethylation .
Off-Target Effects
Secondary targets identified via kinome screening:
| Kinase | % Inhibition @ 1 μM | Therapeutic Relevance |
|---|---|---|
| ABL1 T315I mutant | 78% | CML resistance |
| EGFR L858R | 65% | NSCLC |
| CDK2/Cyclin E | 41% | Cell cycle |
These polypharmacological effects may enhance antitumor efficacy but require toxicity evaluation.
Comparative Analysis with Structural Analogs
Key differentiators from related compounds:
The balanced permeability-metabolism profile positions 877818-54-7 as a lead compound for oral administration .
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